Losartan N2-glucuronide

Drug Metabolism UGT Enzyme Specificity Regioselective Glucuronidation

Accurate quantification of losartan intestinal first-pass metabolism and UGT isoform activity demands authentic N2-glucuronide reference material; parent drug or EXP-3174 cannot substitute. • Enables measurement of 12-20% presystemic N2-glucuronidation in absorption models. • Essential for reaction phenotyping across five UGT isoforms (1A1, 1A3, 1A10, 2B7, 2B17). • Used for impurity profiling and stability-indicating method validation per ICH guidelines. • Supplied with Certificate of Analysis; long-term stability at -20°C.

Molecular Formula C28H31ClN6O7
Molecular Weight 599.03
CAS No. 138584-35-7
Cat. No. B600985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan N2-glucuronide
CAS138584-35-7
Synonyms1-[5-[4’-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-Glucopyranuronic Acid;  L 158783
Molecular FormulaC28H31ClN6O7
Molecular Weight599.03
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl
InChIInChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Losartan N2-Glucuronide Procurement Guide


Losartan N2-glucuronide (CAS 138584-35-7) is a phase II N-glucuronide conjugate metabolite of the angiotensin II receptor antagonist losartan [1]. It is formed via conjugation of glucuronic acid specifically at the N2 position of the tetrazole ring [2]. This compound is commercially available as an analytical reference standard with purity specifications typically ranging from 90% to ≥98% [3], and is primarily supplied as a white to off-white solid with storage at -20°C required for long-term stability [4]. As a regioisomer distinct from Losartan N1-glucuronide and O-glucuronides, it serves as a critical reference material for drug metabolism studies, pharmacokinetic analyses, and pharmaceutical quality control applications involving losartan and related sartan-class antihypertensives .

Losartan N2-Glucuronide Substitution Limitations


Generic losartan parent compound, the active carboxylic acid metabolite EXP-3174, or even other sartan glucuronides cannot substitute for Losartan N2-glucuronide in analytical workflows due to fundamentally distinct physicochemical and metabolic properties. Losartan undergoes multiple competing conjugation pathways yielding at least three regioisomeric glucuronides from losartan alone—one O-glucuronide and two tetrazole-N-glucuronides at N1 and N2 positions—each with different chromatographic retention behavior, mass spectrometric fragmentation patterns, and ion mobility characteristics [1]. The N2-glucuronide is specifically formed in the intestinal mucosa during absorption (~12-20% of transported losartan) [2], whereas EXP-3174 formation occurs via hepatic CYP2C9-mediated oxidation [3]. Cross-species comparison reveals that the rate of tetrazole N2-glucuronidation in rat, dog, and monkey liver microsomes is approximately 10-fold faster than in human liver microsomes [4], underscoring that species-specific reference standards are essential for accurate quantitative bioanalysis.

Losartan N2-Glucuronide Differentiation Evidence


UGT1A3 Regioselectivity for N2-Glucuronidation

Recombinant human UGT enzyme screening demonstrates that UGT1A3 exhibits strong and highly regioselective activity towards the N2 position of the tetrazole ring in losartan, candesartan, and zolarsartan, whereas multiple UGT isoforms (1A1, 1A3, 1A10, 2B7, and 2B17) contribute to losartan N2-glucuronidation [1]. In contrast, only UGT1A10 among tested enzymes produced the N1-glucuronide isomer from losartan [1]. This contrasts sharply with zolarsartan, whose tetrazole-N2 was conjugated exclusively by UGT1A3, while its N1 position was accessible to other enzymes including UGT1A5 [2].

Drug Metabolism UGT Enzyme Specificity Regioselective Glucuronidation

Intestinal First-Pass N2-Glucuronidation

In vitro, in situ, and in vivo studies in rat intestine demonstrate that losartan undergoes conjugation specifically at the N2-position of the tetrazole group during absorption across the upper gastrointestinal tract [1]. The N2-glucuronide was detected in portal vein plasma soon after oral administration but at low concentrations in arterial samples, indicating hepatic clearance of this conjugate [2]. Critically, the pharmacologically active carboxylic acid metabolite EXP-3174 was not detected in either serosal buffer from in vitro studies or mesenteric plasma from in situ intestinal loops [1].

Intestinal Absorption First-Pass Metabolism Site-Specific Conjugation

N2-Glucuronide Enzymatic Synthesis Yield

Enzyme-assisted biosynthesis using liver microsomes from bovine, moose, rat, and pig as well as recombinant human UGTs produced a total of one ether O-glucuronide, two acyl O-glucuronides, and five tetrazole-N-glucuronides across losartan, candesartan, and zolarsartan [1]. In the specific enzymatic synthesis of losartan N2-D-glucuronide using losartan and UDP-glucuronic acid trisodium salt under phosphate catalysis, a 7.4% yield was achieved after 5.0 hours of reaction [2]. Cross-study comparison reveals that losartan produced three glucuronides, zolarsartan produced three glucuronides, and candesartan produced two glucuronides [1].

Biosynthesis Reference Standard Production Enzymatic Synthesis

Reference Standard Purity and Stability

Commercial Losartan N2-glucuronide is available with documented purity specifications ranging from 90% to ≥98% minimum purity [1]. Storage conditions require -20°C freezer temperature to maintain stability, with melting point >230°C (decomposition) [2]. The compound exhibits slight solubility in methanol and water [2]. Alternative vendors offer the deuterated analog (Losartan N2-Glucuronide-d4) with enhanced stability for use as an internal standard in LC-MS quantification .

Reference Standard Quality Analytical Method Validation Stability Specifications

IMS-MS Differentiation of Glucuronide Isomers

Ion mobility spectrometry-mass spectrometry (IMS-MS) enables differentiation of isomeric glucuronide conjugates based on collision cross-section (CCS) values [1]. Linear correlation between calculated CCS values and actual drift times from IMS was established for parent compounds including losartan and its corresponding MS/MS product ions [1]. Losartan N2-glucuronide exhibits distinct ion mobility characteristics compared to losartan and other glucuronide isomers, enabling unambiguous identification without requiring NMR spectroscopy .

Ion Mobility Spectrometry Isomer Differentiation Structure Elucidation

Species-Dependent N2-Glucuronidation Kinetics

In vitro tetrazole N2-glucuronidation rates were compared across liver microsomes from rats, dogs, monkeys, and humans using a model biphenyl tetrazole compound and three AII receptor antagonists including MK-954 (losartan) [1]. For the model compound, the rate of N2-glucuronidation by liver microsomes from rats, dogs, and monkeys was approximately 10-fold faster than that by human liver microsomes [1]. Optimal pH for the reaction was determined to be 5.0 with liver microsomes from monkeys and humans, and 6.2 with those from rats and dogs [1].

Species Differences In Vitro-In Vivo Extrapolation Preclinical Metabolism

Losartan N2-Glucuronide Validated Applications


Intestinal First-Pass Metabolism Bioanalysis

Losartan N2-glucuronide serves as the essential reference standard for quantifying intestinal first-pass metabolism of losartan in preclinical absorption models. Based on evidence showing that 12-20% of transported losartan is conjugated to N2-glucuronide across duodenum and jejunum, with zero detection of EXP-3174 in intestinal models, this reference standard enables accurate assessment of presystemic metabolic clearance that would otherwise be missed using only parent drug and oxidative metabolite standards [1].

UGT Reaction Phenotyping in Liver Microsomes

Given that five distinct UGT isoforms (1A1, 1A3, 1A10, 2B7, and 2B17) contribute to losartan N2-glucuronidation compared to only one isoform (UGT1A10) producing the N1 isomer, Losartan N2-glucuronide is the analytically predominant target for UGT reaction phenotyping studies [1]. The authenticated reference standard is required for constructing calibration curves in UGT inhibition and induction assays using human liver microsomes and recombinant UGT systems [2].

API Impurity Profiling and Stability Validation

Losartan N2-glucuronide may form as a process-related impurity or degradation product in losartan active pharmaceutical ingredient (API) manufacturing and storage. With documented purity specifications (90% to ≥98%) and stability parameters (storage at -20°C, decomposition >230°C), the compound is used as a reference standard in HPLC and LC-MS/MS methods for impurity profiling, forced degradation studies, and stability-indicating method validation compliant with ICH guidelines [1].

IMS-MS Metabolite Isomer Identification

Authentic Losartan N2-glucuronide reference standard enables unambiguous assignment of isomeric glucuronide conjugates in complex biological matrices using IMS-MS. The distinct collision cross-section and ion mobility drift time profile of this isomer, validated through linear regression between calculated CCS and experimental drift times, provides a rapid alternative to NMR for distinguishing N2-glucuronide from N1-glucuronide and O-glucuronide regioisomers in high-throughput drug metabolism studies [1].

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